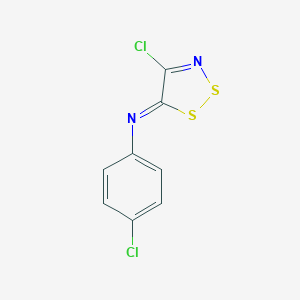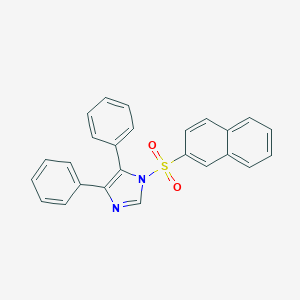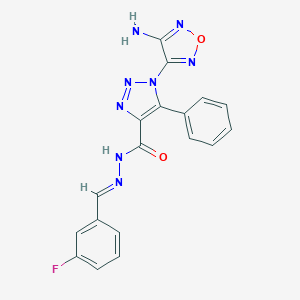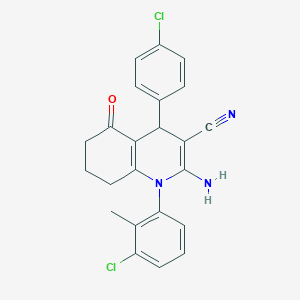
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is a chemical compound with the molecular formula C8H4Cl2N2S2 . It is used for research purposes.
Synthesis Analysis
The synthesis of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” involves a three-stage method. This approach includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines, which were then converted into 4-[(4-chloroethyl)piperazine-1-yl]-5H-1,2,3-dithiazole-5-imines, alkylating azoles at the final stage .Molecular Structure Analysis
The molecular structure of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” is represented by the formula C8H4Cl2N2S2. It has an average mass of 263.167 Da and a mono-isotopic mass of 261.919281 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” include the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-N-(4-chlorophenyl)dithiazol-5-imine” include a molecular formula of C8H4Cl2N2S2, an average mass of 263.167 Da, and a mono-isotopic mass of 261.919281 Da .Applications De Recherche Scientifique
Antiviral Applications
The thiadiazole derivatives, including compounds like 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine, have shown potential in antiviral therapy. Research indicates that certain derivatives can inhibit the replication of viruses such as the tobacco mosaic virus, suggesting a possible application in agricultural virology to protect crops from viral infections .
Antibacterial and Antifungal Properties
Thiadiazoles are known for their antibacterial and antifungal activities. The chlorinated phenyl ring in the compound may enhance these properties, making it a candidate for developing new antimicrobial agents that could be used in medical settings to treat infections caused by resistant strains of bacteria and fungi .
Carbonic Anhydrase Inhibition
Compounds with a thiadiazole moiety have been reported to act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This suggests that 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine could be researched for its potential use in treating conditions like glaucoma or metabolic alkalosis .
Antitumor Activity
Thiadiazole derivatives have been synthesized with the aim of inhibiting tumor cell growth. The presence of the chlorophenyl group might contribute to the cytotoxicity against cancer cells, indicating a potential application in cancer research for the development of novel chemotherapeutic agents .
Herbicidal Properties
The structural similarity of thiadiazole derivatives to certain herbicides suggests that they could be used in agricultural chemistry to develop new herbicides. The chlorinated phenyl groups may provide selective toxicity towards weeds, offering a way to control unwanted plant growth without harming crops .
Anticonvulsant Effects
Some thiadiazole compounds have demonstrated anticonvulsant properties, which could be explored for 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine. This application could lead to the development of new medications for the treatment of epilepsy and other seizure disorders .
Anti-Inflammatory Activity
The anti-inflammatory potential of thiadiazole derivatives is another area of interest. By modulating inflammatory pathways, these compounds, including 4-chloro-N-(4-chlorophenyl)dithiazol-5-imine, could be investigated for their efficacy in treating chronic inflammatory diseases .
Enzyme Modulation
Thiadiazole derivatives can interact with various enzymes, altering their activity. This property can be harnessed to study enzyme regulation and potentially develop drugs that target specific enzymes implicated in diseases .
Propriétés
IUPAC Name |
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-5-1-3-6(4-2-5)11-8-7(10)12-14-13-8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVZDQXUGYXTLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=NSS2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID14727531 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(4-chlorophenyl)dithiazol-5-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4E)-4-[[4-(diethylamino)phenyl]methylidene]-5-morpholin-4-yl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B392903.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[4-(methylsulfanyl)benzylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392905.png)
![1-[(4-chlorophenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B392906.png)
![4-[3-(benzyloxy)benzylidene]-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392907.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392908.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-{3-nitrophenyl}-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392910.png)
![2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392912.png)

![3'-(4-Chlorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B392917.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-(1-phenylethylidene)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B392918.png)


